molecular formula C30H46N2O B1315645 4,4'-Dinonylazoxybenzene CAS No. 37592-91-9

4,4'-Dinonylazoxybenzene

Cat. No. B1315645
CAS RN: 37592-91-9
M. Wt: 450.7 g/mol
InChI Key: FORSNCFNMVURJW-UHFFFAOYSA-N
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Description

“4,4’-Dinonylazoxybenzene” is a chemical compound with the molecular formula C30H46N2O . It is used in various fields of chemistry .


Synthesis Analysis

The synthesis of azoxybenzenes, which includes “4,4’-Dinonylazoxybenzene”, involves the reductive dimerization of nitrosobenzenes . This process can be performed in a microfluidic reactor with gel-bound proline organocatalysts under continuous flow . The formation of differently substituted azoxybenzenes occurs within minutes at mild conditions in good to almost quantitative yields .


Molecular Structure Analysis

The molecular structure of “4,4’-Dinonylazoxybenzene” is characterized by its molecular formula C30H46N2O . Further details about its structure can be obtained through advanced techniques like NMR and single-crystal X-ray diffraction .


Chemical Reactions Analysis

Azoxybenzenes, including “4,4’-Dinonylazoxybenzene”, undergo clean and efficient E/Z isomerization . This property makes them useful as chemical actinometers, which are tools in photochemistry that measure the photon flux of a light source to carry out quantitative analysis on photoreactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’-Dinonylazoxybenzene” include its molecular formula C30H46N2O, average mass 450.699 Da, and monoisotopic mass 450.361023 Da . Additional properties such as density, boiling point, and melting point can be found in specialized databases .

Scientific Research Applications

Photocatalytic Transformations

  • Organophotocatalysts like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) have shown promise in photocatalytic transformations due to their excellent redox windows, chemical stability, and broad applicability. Such compounds can potentially guide research into similar applications for 4,4'-Dinonylazoxybenzene in catalyzing various organic reactions under light irradiation (Shang et al., 2019).

Optical Properties

  • Synthesis and Optical Properties of 4,4′-Diethynylazobenzene derivatives have been explored for their UV spectrum characteristics and potential cis-trans isomerism under UV irradiation. These findings could be relevant to understanding the optical behavior of 4,4'-Dinonylazoxybenzene and its applications in materials science (C. Shang, 2010).

DNA Interaction Analysis

  • Fluorenylidene double bridged cyclotriphosphazene derivatives have been synthesized and their interactions with DNA investigated. This research could provide a foundation for assessing 4,4'-Dinonylazoxybenzene's potential in drug development or as a molecular probe (Şenkuytu et al., 2018).

Electrochemical Properties

  • Electrochemical reduction studies of nitrobenzene and 4-nitrophenol in ionic liquids offer insights into the reduction mechanisms that could be applicable to understanding the electrochemical behavior of 4,4'-Dinonylazoxybenzene, particularly in the development of electrochemical sensors or in environmental remediation processes (Silvester et al., 2006).

Supramolecular Fluorescence Switching

  • Supramolecular control techniques have been applied to modify fluorescence properties through reversible encapsulation, a strategy that could potentially be explored with 4,4'-Dinonylazoxybenzene derivatives for applications in optical materials and sensors (Dube et al., 2010).

Safety and Hazards

The safety data sheet for “4,4’-Dinonylazoxybenzene” indicates potential hazards, including toxicity and skin irritation . It’s important to handle this compound with appropriate safety measures .

Future Directions

The future directions for “4,4’-Dinonylazoxybenzene” and similar compounds involve further exploration of their properties and potential applications. This includes the development of new synthetic pathways, the study of their behavior under different conditions, and their use in various fields of chemistry .

properties

IUPAC Name

(4-nonylphenyl)-(4-nonylphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46N2O/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)31-32(33)30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORSNCFNMVURJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545856
Record name 1-Nonyl-4-[(Z)-(4-nonylphenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dinonylazoxybenzene

CAS RN

37592-91-9
Record name 1-Nonyl-4-[(Z)-(4-nonylphenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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